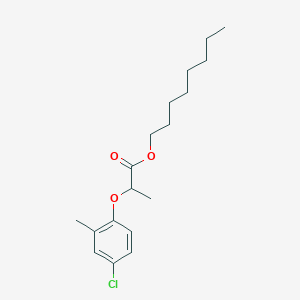

オクチル 2-(4-クロロ-2-メチルフェノキシ)プロパノエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C18H27ClO3. It is a colorless to pale yellow liquid with a characteristic strawberry-like odor. This compound is primarily used as an insecticide in agricultural settings to control various pests such as mites, leafhoppers, and beetles .

科学的研究の応用

Octyl 2-(4-chloro-2-methylphenoxy)propanoate has several scientific research applications:

Agriculture: It is widely used as an insecticide to control pests in fields, orchards, and vegetable gardens.

Pharmacokinetics: The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) for pharmacokinetic studies.

Chemical Analysis: It is used in various chromatographic methods to separate and identify impurities in chemical samples.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of octanol with 2-(4-chloro-2-methylphenoxy)propanoic acid. The process can be summarized in the following steps :

Sulfonation: L-ethyl lactate is sulfonated using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound.

Etherification: The sulfonyl ester compound undergoes etherification with 4-chloro-o-cresol to form an aromatic ether ester compound.

Ester Exchange: The aromatic ether ester compound is subjected to ester exchange with n-octanol to yield Octyl 2-(4-chloro-2-methylphenoxy)propanoate.

Industrial Production Methods

Industrial production of Octyl 2-(4-chloro-2-methylphenoxy)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing the optical loss of the raw materials .

化学反応の分析

Octyl 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed depend on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of Octyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the pests. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .

類似化合物との比較

Octyl 2-(4-chloro-2-methylphenoxy)propanoate can be compared with other similar compounds such as:

2-(4-chloro-2-methylphenoxy)propanoic acid: This compound is a precursor in the synthesis of Octyl 2-(4-chloro-2-methylphenoxy)propanoate and shares similar chemical properties.

4-chloro-o-cresol: Another related compound used in the etherification step of the synthesis.

The uniqueness of Octyl 2-(4-chloro-2-methylphenoxy)propanoate lies in its specific application as an insecticide and its characteristic strawberry-like odor, which distinguishes it from other similar compounds .

生物活性

Octyl 2-(4-chloro-2-methylphenoxy)propanoate, commonly referred to as Mecoprop-2-octyl ester, is an organic compound belonging to the class of 2-phenoxypropionic acid esters. It has garnered attention in various fields, particularly in agriculture as a herbicide and in analytical chemistry for its role as a standard in high-performance liquid chromatography (HPLC). This article explores its biological activity, including mechanisms of action, interactions with biological systems, and potential applications.

- Molecular Formula : C₁₈H₂₃ClO₃

- Molecular Weight : Approximately 326.86 g/mol

- Structure : The compound features an octyl group linked to the ester functional group derived from 2-(4-chloro-2-methylphenoxy)propionic acid.

Research indicates that Octyl 2-(4-chloro-2-methylphenoxy)propanoate interacts with various biological targets, influencing enzyme activity and receptor signaling pathways. Its mechanism of action is closely related to its structural components, which allow it to mimic natural plant hormones, thereby affecting growth and development processes.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Herbicidal Activity | Exhibits selective herbicidal properties against broadleaf weeds by disrupting hormonal balance. |

| Enzyme Interaction | Potential inhibition or activation of specific enzymes involved in metabolic pathways. |

| Cellular Uptake | May influence cellular uptake mechanisms, particularly in plant cells. |

Studies and Findings

- Herbicidal Efficacy : Studies have demonstrated that Octyl 2-(4-chloro-2-methylphenoxy)propanoate effectively inhibits the growth of certain weed species by mimicking auxins, leading to uncontrolled growth responses in plants. This property has made it a candidate for use as a selective herbicide in agricultural practices.

- Analytical Applications : The compound has been utilized in HPLC for the separation and analysis of phenoxypropionic acid derivatives. Research has shown successful separation using reverse-phase HPLC columns with mobile phases containing acetonitrile and phosphoric acid, highlighting its utility in analytical chemistry.

- Microbial Degradation Studies : Investigations into the biodegradation of related compounds have identified microorganisms capable of degrading chlorinated phenoxyacetic acids, suggesting that Octyl 2-(4-chloro-2-methylphenoxy)propanoate may also undergo microbial transformation in environmental settings .

Case Study 1: Herbicidal Application

A field study conducted on the efficacy of Octyl 2-(4-chloro-2-methylphenoxy)propanoate demonstrated significant reductions in weed biomass compared to untreated controls. The study highlighted its potential for integrated weed management strategies.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the persistence and degradation pathways of Octyl 2-(4-chloro-2-methylphenoxy)propanoate in soil. Results indicated that while the compound is relatively stable, it can be metabolized by soil microorganisms, leading to less harmful byproducts over time.

特性

IUPAC Name |

octyl 2-(4-chloro-2-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQMRXFSCXUHMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。